Centchroman (3,4-trans-2,2-dimethyl-3-phenyl-4-p-(beta-pyrrolidinoethoxy) -phenyl-7-methoxychroman) is a synthetic, non-steroidal compound developed at the Central Drug Research Institute (CDRI) in Lucknow, India. [, , , ] It is classified as a selective estrogen receptor modulator (SERM), exhibiting both estrogenic and anti-estrogenic properties depending on the target tissue and hormonal milieu. [, , , , , , ] In scientific research, Centchroman serves as a valuable tool to investigate estrogen receptor-mediated processes and explore potential therapeutic applications beyond contraception.
While specific details of Centchroman synthesis are not provided in the provided abstracts, they suggest a multi-step process likely involving reactions common in organic chemistry, such as alkylation, acylation, and cyclization. [, ] Further research into published synthetic protocols would be necessary to obtain detailed information about the synthesis of Centchroman.
X-ray crystallographic studies of the N-methyl iodide derivative of Centchroman have provided insights into its molecular structure. [] The pendant aromatic substituents at the C-3 and C-4 positions of the chroman system are nearly perpendicular to the chroman ring, influenced by the gem dimethyl substituents at C-2. [] Structural comparisons with other SERMs like tamoxifen and nafoxidine reveal similarities in the disposition of the tertiary amine side chains, suggesting a shared mechanism for antagonist activity. [] Additionally, the aryl rings in Centchroman exhibit a larger dihedral twist compared to tamoxifen and nafoxidine, impacting its conformational flexibility. []
Centchroman exerts its effects by binding to estrogen receptors (ERs), acting as an agonist or antagonist depending on the target tissue and hormonal context. [, , , , , ] It primarily binds to ERα, displaying a higher affinity than ERβ. [] In the uterus, Centchroman predominantly exhibits anti-estrogenic effects, interfering with estrogen-induced uterine growth and endometrial proliferation. [, , , ] It prevents implantation by disrupting the estrogen-dependent uterine receptivity required for blastocyst attachment. [, ] Centchroman also demonstrates anti-estrogenic activity in breast tissue, inhibiting the growth of estrogen-sensitive breast cancer cells. [, ] In contrast, Centchroman can act as an estrogen agonist in bone, promoting bone formation and inhibiting osteoclastic bone resorption, highlighting its tissue-selective effects. [, ]
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: